molecular formula C20H20FNO5 B2985601 methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 879954-73-1

methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2985601
CAS No.: 879954-73-1
M. Wt: 373.38
InChI Key: UQQITFRMQSNLLO-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative featuring a methyl ester at the 2-position and a 2-(2-fluorophenoxy)butanoyl group at the 4-position of the benzoxazine core. Benzoxazines are heterocyclic compounds synthesized via cyclization reactions involving substituted 2-aminophenols and electrophilic reagents like ethyl 2,3-dibromopropanoate, as described in literature methods . The fluorine atom in the phenoxy moiety and the butanoyl chain in this compound likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

methyl 4-[2-(2-fluorophenoxy)butanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5/c1-3-15(26-16-10-6-4-8-13(16)21)19(23)22-12-18(20(24)25-2)27-17-11-7-5-9-14(17)22/h4-11,15,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQITFRMQSNLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(OC2=CC=CC=C21)C(=O)OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

This compound is a synthetic compound that belongs to the class of benzoxazines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a fluorinated phenoxy group may enhance the pharmacological profile of this compound by improving its lipophilicity and metabolic stability.

Anticancer Activity

Benzoxazines have been studied for their potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines through mechanisms involving the induction of cytochrome P450 enzymes and subsequent DNA damage .

Anti-inflammatory Effects

Compounds in the benzoxazine class often exhibit anti-inflammatory effects. This is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural modifications in this compound may enhance its ability to modulate inflammatory pathways.

Antimicrobial Activity

Benzoxazines have also been recognized for their antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. The introduction of a fluorinated moiety could potentially improve their efficacy against resistant strains by altering membrane permeability or disrupting metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of benzoxazine derivatives. Key factors influencing SAR include:

  • Fluorination : The introduction of fluorine can enhance metabolic stability and bioavailability.
  • Substituent Positioning : The location of substituents on the benzene ring can significantly affect receptor binding and biological activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.

Data Table: Comparison of Biological Activities

Compound TypeActivity TypeMechanism of Action
BenzoxazinesAnticancerInduction of apoptosis, DNA damage
BenzoxazinesAnti-inflammatoryInhibition of COX/LOX enzymes
Fluorinated CompoundsAntimicrobialDisruption of cell membrane integrity

Case Study 1: Anticancer Efficacy

A study investigating a series of benzoxazine derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis .

Case Study 2: Anti-inflammatory Properties

In an animal model, a structurally similar benzoxazine demonstrated significant reduction in paw edema when administered prior to inflammatory stimuli. This effect was linked to decreased levels of TNF-alpha and IL-6 in serum .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position 4) Ester Group (Position 2) Key Functional Groups
Methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 2-(2-Fluorophenoxy)butanoyl Methyl Fluorophenoxy, butanoyl
Ethyl 4-benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7d) Benzyl, 6-methyl Ethyl Benzyl, methyl
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) Benzyl, 6-chloro Ethyl Benzyl, chloro
4-[(4-Chloro-2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 4-Chloro-2-methylphenoxyacetyl Methyl Chlorophenoxy, acetyl
4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide 4-Methylphenylsulfonyl Carboxamide Sulfonyl, phenylethyl

Key Differences:

  • Ester vs.
  • Substituent Effects: The 2-fluorophenoxy group in the target compound introduces electron-withdrawing effects, which may enhance binding affinity in hydrophobic pockets compared to electron-donating groups like benzyl (7d) or chloro (7b) .
  • Chain Length: The butanoyl chain in the target compound provides greater conformational flexibility than shorter acyl groups (e.g., acetyl in ), possibly improving target engagement.

Pharmacological Activity

Evidence from substituted benzoxazines with amino side chains (e.g., compound 3c in ) highlights the impact of substituents on intracellular calcium modulation. The homoveratrylamino moiety in 3c showed superior potency (IC50 ratio = 2.1 for phenylephrine vs. K+), whereas the target compound’s fluorophenoxy-butanoyl group may prioritize membrane permeability over direct calcium channel interactions.

Physicochemical Properties

  • IR Spectroscopy: Ethyl 4-benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7d) displays a carbonyl stretch at 1741 cm⁻¹ , similar to the target compound’s ester and ketone groups.
  • Elemental Analysis: Minor deviations in calculated vs. found values (e.g., 7d: N calc. 3.72% vs. found 3.91% ) suggest variability in synthetic purity, a consideration for the target compound’s manufacturing.

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